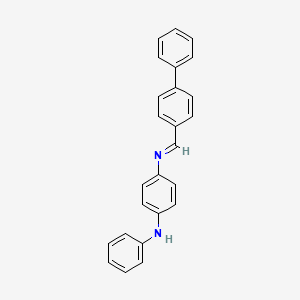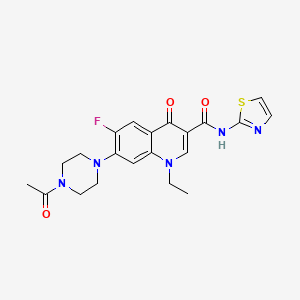
(4-anilinophenyl)(4-biphenylylmethylene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-anilinophenyl)(4-biphenylylmethylene)amine, also known as ABPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPA is a Schiff base compound that is synthesized by the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde.
Mechanism of Action
The mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. (4-anilinophenyl)(4-biphenylylmethylene)amine has been shown to induce the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine has been found to downregulate the expression of anti-apoptotic proteins, such as Bcl-2, and upregulate the expression of pro-apoptotic proteins, such as Bax.
Biochemical and Physiological Effects:
(4-anilinophenyl)(4-biphenylylmethylene)amine has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits significant antitumor activity in mouse models of breast cancer and lung cancer. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
(4-anilinophenyl)(4-biphenylylmethylene)amine exhibits several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity towards normal cells. However, (4-anilinophenyl)(4-biphenylylmethylene)amine also exhibits several limitations, including its instability in solution, which can lead to degradation and loss of activity over time. Additionally, (4-anilinophenyl)(4-biphenylylmethylene)amine exhibits poor solubility in water, which can limit its applicability in certain experiments.
Future Directions
There are several future directions for the study of (4-anilinophenyl)(4-biphenylylmethylene)amine. One potential direction is the development of novel (4-anilinophenyl)(4-biphenylylmethylene)amine-based materials for applications in catalysis and materials science. Another potential direction is the optimization of the synthesis method for (4-anilinophenyl)(4-biphenylylmethylene)amine to improve its stability and solubility. Additionally, further studies are needed to elucidate the mechanism of action of (4-anilinophenyl)(4-biphenylylmethylene)amine and its potential as an anticancer agent.
Synthesis Methods
The synthesis of (4-anilinophenyl)(4-biphenylylmethylene)amine involves the condensation reaction between 4-anilinophenylamine and 4-biphenylylcarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent system, such as ethanol or methanol, under reflux conditions. The product is obtained in a high yield after purification using column chromatography or recrystallization.
Scientific Research Applications
(4-anilinophenyl)(4-biphenylylmethylene)amine has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedicine. In materials science, (4-anilinophenyl)(4-biphenylylmethylene)amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its unique structural and electronic properties. In catalysis, (4-anilinophenyl)(4-biphenylylmethylene)amine has been employed as a ligand for the preparation of novel catalysts that exhibit high activity and selectivity in organic transformations. In biomedicine, (4-anilinophenyl)(4-biphenylylmethylene)amine has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-phenyl-4-[(4-phenylphenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2/c1-3-7-21(8-4-1)22-13-11-20(12-14-22)19-26-23-15-17-25(18-16-23)27-24-9-5-2-6-10-24/h1-19,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPPKWZEGCTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-biphenyl-4-ylmethylidene]-N'-phenylbenzene-1,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-fluorobenzyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6133824.png)
![2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133838.png)
![9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6133844.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6133849.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6133852.png)

![2-(1-azepanyl)-N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B6133862.png)
![(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6133880.png)
![1-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6133895.png)
![1-[3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6133905.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6133907.png)

![2-[(4-bromophenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]butanohydrazide](/img/structure/B6133912.png)